![molecular formula C24H22N2O4 B2354625 N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(p-tolyloxy)acetamide CAS No. 922061-22-1](/img/structure/B2354625.png)
N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(p-tolyloxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(p-tolyloxy)acetamide is a useful research compound. Its molecular formula is C24H22N2O4 and its molecular weight is 402.45. The purity is usually 95%.
The exact mass of the compound N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(p-tolyloxy)acetamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(p-tolyloxy)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(p-tolyloxy)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Pharmacological Properties A pivotal aspect of research on compounds structurally related to N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(p-tolyloxy)acetamide involves the synthesis and evaluation of their pharmacological properties. For instance, Ohshima et al. (1992) synthesized a series of 11-substituted 6,11-dihydrodibenz[b,e]oxepin derivatives, demonstrating potent antiallergic effects through inhibitory actions on passive cutaneous anaphylaxis in rats and IgG1-mediated bronchoconstriction in guinea pigs. The study indicates the critical role of structural elements such as the dibenzoxepin ring system in enhancing antiallergic activity, providing insight into the therapeutic potential of related compounds (Ohshima et al., 1992).
Chemical Analysis and Drug Combinations Research also extends to the instrumental analysis of compounds with similar structural motifs, highlighting their roles in combination therapies for allergies and hypertension. A review by Mahmoud M et al. (2020) discusses methods developed for the determination of antihistaminic drugs, including olopatadine HCl, which shares structural similarities with the compound . This review emphasizes the significance of analytical techniques in understanding the pharmacokinetics and interactions of these compounds in therapeutic contexts (Mahmoud M et al., 2020).
Heterocyclic Chemistry The research on heterocyclic compounds, including dibenzoxepin derivatives, underlines the versatility of these molecules in synthesizing novel therapeutic agents. Studies like those conducted by Kumar et al. (2007), which explore the annulation of dibenzoxepinones with various heterocycles, exemplify the synthetic utility of dibenzoxepin derivatives in creating diverse pharmacological agents. Such research underscores the compound's relevance in medicinal chemistry and drug design (Kumar et al., 2007).
Therapeutic Application Studies Further studies focus on the therapeutic applications of dibenzoxepin derivatives, investigating their effects on various biological targets and diseases. For example, research into the antiallergic and anti-inflammatory potential of these compounds, as demonstrated by Ackrell et al. (1978), who synthesized and evaluated the antiinflammatory activity of dibenzo[b,e]thiepin derivatives, highlights the broad therapeutic applications of these molecules. Such studies contribute to our understanding of the compound's pharmacodynamics and potential therapeutic roles (Ackrell et al., 1978).
properties
IUPAC Name |
N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-2-(4-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O4/c1-15-4-8-18(9-5-15)29-14-23(27)25-17-7-11-21-19(13-17)24(28)26(3)20-12-16(2)6-10-22(20)30-21/h4-13H,14H2,1-3H3,(H,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILWZPNZASDRCMY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)OC4=C(C=C(C=C4)C)N(C3=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

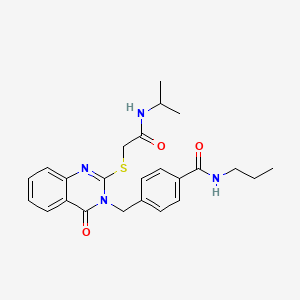
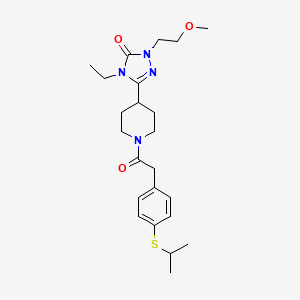
![1,3-Bis(4-methoxyphenyl)-5-[(4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2354546.png)


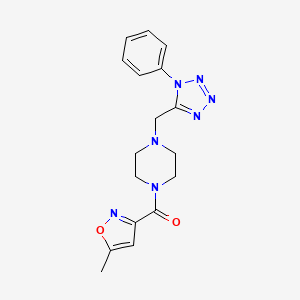
![4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2354552.png)
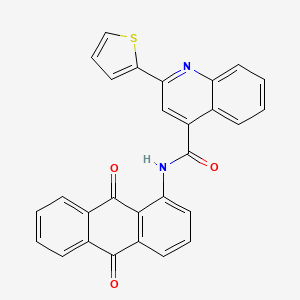


![2-(5-amino-4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2354559.png)
![5-Chloro-N-[2-methoxy-2-(2-methylphenyl)ethyl]pyrimidin-2-amine](/img/structure/B2354560.png)
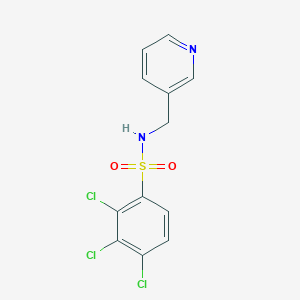
![7-((4-chlorophenyl)sulfonyl)-5-(4-methoxybenzyl)-[1,3]dioxolo[4,5-g]quinolin-8(5H)-one](/img/structure/B2354565.png)